Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate
Description
Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate (CAS: 69806-40-2), also known as haloxyfop-methyl, is a pyridine-derived herbicide widely used to control grassy weeds in broadleaf crops. Its molecular formula is C₁₆H₁₃ClF₃NO₄ (MW: 375.73 g/mol), featuring a trifluoromethyl group and a chlorine atom on the pyridine ring, coupled with a methyl ester group . Key properties include:
Properties
IUPAC Name |
methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c1-5(9(16)17-2)8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGGAFAZAXXXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Hydrogen Peroxide Catalyst
The catalyst is synthesized by reacting morpholine with propionaldehyde in the presence of potassium carbonate at -5°C, followed by vacuum distillation to isolate 4-(2-propenyl)morpholine. This intermediate serves as a chiral template for subsequent esterification.
Synthesis of Methyl (S)-2-Chloropropionate
α-Chloro propionic acid and methanol undergo esterification using the hydrogen peroxide catalyst (5–10% w/w) at 100–120°C for 8–10 hours. Distillation yields (S)-2-chloropropionate with >90% enantiomeric excess (ee).
Synthesis of 2,3-Dichloro-5-Trifluoromethylpyridine
3-Picoline undergoes chlorination at 350–450°C under nitrogen to form 2,3-dichloro-5-methylpyridine. Subsequent fluorination with hydrogen fluoride and potassium monofluoride introduces the trifluoromethyl group, yielding 2,3-dichloro-5-trifluoromethylpyridine.
Final Coupling Reaction
The pyridine intermediate reacts with para-hydroxy phenol at 150–180°C for 30–40 minutes, followed by esterification with methyl (S)-2-chloropropionate. The final product is isolated via column chromatography, achieving a purity of ≥98% and an overall yield of 72–78%.
Chlorination-Mediated Synthesis
Patent US4612377A describes an alternative route focusing on chlorination to construct the pyridine core:
Formation of 2-Chloro-5-Methylpyridine
2-Oxo-5-methyl-5,6-dichloropiperidine is treated with phosphorus oxychloride (50% excess) in 1,2,4-trichlorobenzene at 120°C for 6–8 hours. This step achieves 85–90% conversion to 2-chloro-5-methylpyridine.
Trifluoromethylation and Esterification
The chlorinated intermediate undergoes trifluoromethylation using sulfur tetrafluoride, followed by esterification with methyl propionoate in the presence of triethylamine. This method yields the target compound in 65–70% overall yield but with lower stereochemical control compared to the chiral route.
Comparative Analysis of Preparation Methods
The chiral route offers superior enantioselectivity, critical for bioactive applications, while the chlorination method provides a shorter pathway suitable for racemic production.
Quality Control and Characterization
Post-synthesis analysis employs:
- NMR Spectroscopy : Confirmations of methyl ester ($$ \delta $$ 3.7 ppm, singlet) and pyridine protons ($$ \delta $$ 8.2–8.5 ppm).
- HPLC : Chiral columns (e.g., Chiralpak AD-H) verify enantiomeric excess ≥90%.
- Mass Spectrometry : Molecular ion peak at m/z 267.63 (C$${10}$$H$$9$$ClF$$3$$NO$$2^+$$).
Industrial-Scale Production Considerations
Supplier data from ChemicalBook indicates high production costs ($688.84–$736.14 per 1–10 mg), reflecting challenges in scaling enantioselective synthesis. Key bottlenecks include:
- Catalyst recycling in the chiral route.
- Handling corrosive reagents (e.g., HF, POCl$$_3$$).
- Purification of trifluoromethylated intermediates.
Chemical Reactions Analysis
Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate has several scientific research applications:
Agrochemicals: It is used as an intermediate in the synthesis of herbicides and insecticides.
Pharmaceuticals: The compound serves as a building block for the synthesis of various pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the development of advanced materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate depends on its application. In agrochemicals, it acts by inhibiting specific enzymes in pests, leading to their death. In pharmaceuticals, it may target specific molecular pathways or receptors, modulating their activity to achieve the desired therapeutic effect .
Comparison with Similar Compounds
Haloxyfop-Methyl vs. Sodium 2-[4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Oxyphenoxy]Propanoate
Sodium 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate (CAS: N/A) is the sodium salt derivative of haloxyfop-methyl’s parent acid. Key differences:
Haloxyfop-Methyl vs. (R)-Enantiomer Methyl Ester
The (R)-enantiomer (CAS: 72619-32-0) differs in stereochemistry at the propanoate side chain. Studies suggest enantiomeric differences in herbicidal activity:
- Haloxyfop-methyl (racemic) : Broad-spectrum activity.
- (R)-Enantiomer: Potentially higher target-site affinity due to stereospecific ACCase binding .
Haloxyfop-Methyl vs. Methyl 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylate
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS: 655235-65-7) shares the pyridine core but lacks the phenoxypropanoate side chain. Key contrasts:
Comparison of Physicochemical Properties
Table 1: Key Properties of Haloxyfop-Methyl and Analogues
*Estimated based on parent acid.
Biological Activity
Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate, with the CAS number 885949-63-3, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of approximately 253.61 g/mol. The compound features a pyridine ring substituted with both chloro and trifluoromethyl groups, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H7ClF3NO2 |
| Molecular Weight | 253.61 g/mol |
| CAS Number | 885949-63-3 |
| LogP | 2.469 |
| PSA | 39.19 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, derivatives similar to this compound have shown selective activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi .
In a study examining the structure-activity relationship (SAR) of pyridine derivatives, it was found that the presence of electron-withdrawing groups like trifluoromethyl significantly enhanced antimicrobial activity . Specifically, compounds that retained the trifluoromethyl group exhibited notable efficacy against Chlamydia species, indicating potential for developing targeted therapies .
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific molecular targets. Studies suggest that such compounds may inhibit key enzymes involved in cellular processes, disrupting the pathogen's lifecycle and leading to cell death .
Case Studies
-
Antichlamydial Activity :
A study focused on the synthesis of new derivatives based on pyridine structures demonstrated that this compound analogs showed significant antichlamydial activity. The presence of the trifluoromethyl substituent was critical for enhancing this activity compared to other structural modifications . -
Toxicity Assessment :
Evaluations of toxicity using human cell lines revealed that certain derivatives of this compound did not exhibit significant cytotoxic effects, suggesting a favorable safety profile for further development . This aspect is crucial for any potential therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification. Key steps include:
- Pyridine ring functionalization : Introduction of chloro and trifluoromethyl groups via halogenation and fluorination reactions. Temperature control (e.g., 80–120°C) and solvents like DMF or THF are critical for regioselectivity .
- Esterification : Reaction of the intermediate carboxylic acid with methanol under acid catalysis. Excess methanol and reflux conditions (60–80°C) improve ester yield .
Optimization requires monitoring via HPLC or GC-MS to assess purity (>95%) and yield (typically 60–75%) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- X-ray crystallography : Confirms the spatial arrangement of the trifluoromethyl and chloro substituents on the pyridine ring. The ester group adopts a planar conformation due to resonance stabilization .
- NMR spectroscopy : <sup>19</sup>F NMR identifies the trifluoromethyl group (δ ≈ -60 ppm), while <sup>1</sup>H NMR resolves the methyl ester protons (δ 3.7–3.9 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 375.73 (C16H13ClF3NO4<sup>+</sup>) .
Q. What physicochemical properties are critical for handling and experimental design?
- Solubility : Low in water (<0.1 mg/mL) but soluble in polar aprotic solvents (e.g., acetonitrile, DMSO) .
- Stability : Hydrolyzes under alkaline conditions (pH > 9) due to ester lability. Store at 2–8°C in inert atmospheres to prevent degradation .
- Thermal properties : Decomposes at 234°C (flash point), requiring caution during high-temperature reactions .
Advanced Research Questions
Q. What is the mechanism of action in herbicidal applications, and how does structural modification alter bioactivity?
The compound inhibits acetyl-CoA carboxylase (ACCase) in grasses, disrupting lipid biosynthesis. The trifluoromethyl group enhances binding affinity to the enzyme’s active site by increasing electronegativity and steric bulk . Structural analogs lacking the chloro substituent show 50% reduced activity, emphasizing its role in target recognition .
Q. How do environmental factors (pH, UV exposure) impact stability, and what degradation products form?
- Photolysis : UV light (λ = 254 nm) cleaves the ester bond, generating 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid. Half-life under sunlight: 3–5 days .
- Hydrolysis : At pH 7–9, ester hydrolysis produces the carboxylic acid derivative. Kinetic studies show pseudo-first-order degradation (k = 0.02 h<sup>−1</sup> at pH 9) .
- Detection : LC-QTOF identifies degradation products, with fragmentation patterns matching theoretical masses .
Q. What contradictions exist in toxicity data, and how can they be resolved methodologically?
- Carcinogenicity : Some studies classify the compound as a "PAN Bad Actor" due to疑似 carcinogenic metabolites , while others report no mutagenicity in Ames tests .
- Resolution : Conduct in vivo mammalian toxicity assays (e.g., OECD 451) and metabolite profiling (e.g., <sup>14</sup>C labeling) to clarify bioactivation pathways .
Q. How can computational modeling optimize derivatives for enhanced target specificity?
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding energies between derivatives and ACCase. The trifluoromethyl group contributes -8.2 kcal/mol binding energy .
- QSAR models : Electron-withdrawing substituents at the pyridine 3-position correlate with IC50 values (R<sup>2</sup> = 0.89) .
Methodological Notes
- Synthetic challenges : Trace moisture during esterification reduces yield; use molecular sieves or anhydrous conditions .
- Analytical pitfalls : Trifluoromethyl groups cause splitting in <sup>13</sup>C NMR; use deuterated DMSO for clearer spectra .
- Bioassay design : Include resistant weed species (e.g., Lolium rigidum) to assess cross-resistance risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
